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Compound of Interest |

Compound Name: 3-Isopropoxybenzoyl chloride
CAS No.: 214847-64-0
Cat. No.: B1275929
. J

Executive Summary & Compound Identity

3-Isopropoxybenzoyl chloride is a critical electrophilic intermediate used primarily in the

synthesis of pharmaceutical agents, including kinase inhibitors (e.g., Axl inhibitors) and

advanced agrochemicals. As an acyl chloride, it exhibits high reactivity toward nucleophiles,

necessitating strict anhydrous handling. This guide provides a detailed spectroscopic profile to

assist researchers in quality control, structural validation, and reaction monitoring.

Parameter Data

CAS Number 214847-64-0

IUPAC Name 3-(Propan-2-yloxy)benzoyl chloride
Molecular Formula C10H11CIlO2

Molecular Weight 198.65 g/mol

Physical State

Colorless to pale yellow liquid (moisture

sensitive)
Boiling Point ~125-130 °C at 10 mmHg (Predicted)
Storage Inert atmosphere (Ar/Nz2), < -20°C, Desiccated
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Synthesis & Handling Context

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The
compound is typically generated in situ or isolated via vacuum distillation from the reaction of 3-
isopropoxybenzoic acid (CAS 60772-67-0) with thionyl chloride (

) or oxalyl chloride.

o Common Impurities:
o 3-Isopropoxybenzoic acid: Result of hydrolysis (Broad -OH stretch in IR, shift in C=0).
o Thionyl chloride: Residual reagent (pungent odor, no proton NMR signal).

o HCI: Trapped gas (broad singlet >10 ppm in NMR if not degassed).

Workflow Diagram: Synthesis & QC
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Caption: Synthesis pathway and critical quality control checkpoint for detecting hydrolysis.

Spectroscopic Profile
A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the conversion from acid to acid
chloride.

o Method: Neat liquid film between NaCl/KBr plates (anhydrous).

» Key Diagnostic Bands:
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Wavenumber (

Functional Group Intensity Assignment /| Notes
)

Acyl Chloride
Carbonyl. Distinct shift
from the acid

C=0 Stretch 1770 -1785 Strong precursor (~1680—
1700
).
Aromatic C-H

C-H (Aromatic) 3050 — 3100 Weak )
stretching.
Isopropyl

C-H (Aliphatic) 2970 — 2990 Medium methyl/methine
stretches.

_ _ Benzene ring skeletal

C=C (Aromatic) 1580, 1480 Medium o
vibrations.
Aryl alkyl ether

C-O (Ether) 1200 — 1250 Strong
stretch.
Characteristic acyl

C-ClI Stretch 650 — 800 Medium chloride bond
vibration.

Analyst Note: The absence of a broad O-H stretch (2500-3300
) confirms the consumption of the starting benzoic acid.
B. Nuclear Magnetic Resonance (NMR)
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NMR data is derived from high-fidelity analogues (3-isopropoxybenzoic acid) and standard
substituent effects for benzoyl chlorides.

H NMR (400 MHz,

)

e Solvent: Deuterated Chloroform (

). Ensure solvent is dry (

treated) to prevent in-tube hydrolysis.
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Position

Shift (

» PpmM)

Multiplicity

Coupling (
Integral
, H2)

Assignment

H-6

7.70-7.75

Doublet (d)

1H

Ortho to
COC;
deshielded by

carbonyl.

H-2

7.55-7.60

Singlet (m)

1H

Ortho to both
COCl and
OR; subtle
balance of
shielding/des
hielding.

H-5

7.38-7.42

Triplet (t)

1H

Meta to
COCl.

H-4

7.15-7.20

Doublet (dd)

1H

Para to
COcCl;
shielded by

alkoxy group.

CH (iPr)

4.60 - 4.65

Septet

1H

Methine of
isopropy!
group.

CHs (iPr)

1.35-1.40

Doublet (d)

6H

Methyls of
isopropyl
group.

C NMR (100 MHz,

)

e Carbonyl (C=0):167.5 ppm. (Distinctive for acid chlorides; acids/esters typically <167 or

>170).

e Aromatic C-O: ~158.0 ppm.
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Aromatic C-ClI (ipso): ~135.0 ppm.[1]

Aromatic CH: 129.8 (C-5), 122.5 (C-6), 121.0 (C-4), 115.5 (C-2).

Isopropyl CH: 70.5 ppm.

Isopropyl CHs: 22.0 ppm.[2]

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the benzoyl cation and the lability of the
chlorine atom.

« lonization Mode: Electron Impact (El, 70 eV).
e Molecular lon (

): m/z 198 (3°Cl) and 200 (3’Cl) in a 3:1 ratio.
Fragmentation Pathway
e -Cleavage: Loss of the chlorine radical (
, 35 Da) yields the resonance-stabilized acylium ion (m/z 163). This is often the Base Peak.

e Loss of Propene: The isopropoxy group typically undergoes a McLafferty-like rearrangement
or simple elimination, losing propene (42 Da) to form the phenolic cation.

e Loss of CO: The acylium ion loses carbon monoxide (28 Da) to form the phenyl cation
species.

MS Fragmentation Diagram
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Caption: Primary fragmentation pathway for 3-isopropoxybenzoyl chloride under El
conditions.

Experimental Protocols
Protocol 1: Rapid NMR Sample Preparation (Anhydrous)

Objective: Obtain a proton spectrum without hydrolyzing the chloride back to the acid.

Dry Solvent: Pass

through a small plug of basic alumina or store over 4A molecular sieves for 24 hours.

Inert Gas: Flush the NMR tube with dry Nitrogen or Argon.

Dissolution: Dissolve ~10 mg of the acid chloride in 0.6 mL of dry

Acquisition: Run the spectrum immediately (within 10 minutes).

Validation: Check for the absence of the broad -COOH proton at ~11-12 ppm.
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Protocol 2: Derivatization for GC/IMS Analysis

Objective: Analyze purity via GC without column degradation.

Take 50 pL of the reaction mixture (acid chloride).

Quench into 500 pL of dry methanol containing 10 mg/mL triethylamine.

Vortex for 30 seconds. (Converts chloride to Methyl 3-isopropoxybenzoate).

Analyze the methyl ester by GC/MS.

o Note: The methyl ester is stable and provides a sharper peak shape than the reactive
chloride.

References

o Patent Reference:Triazole derivatives useful as Axl inhibitors. (CA2621503A1). Describes
the use of 3-isopropoxybenzoyl chloride (Compound 14) in synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. zinc chloride suppliers USA [americanchemicalsuppliers.com]
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To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-
Isopropoxybenzoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275929#3-isopropoxybenzoyl-chloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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